(R)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C17H26N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Protection with tert-Butyl Carbamate: The final step involves the protection of the nitrogen atom with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of (S)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
3-Methoxybenzylamine: Contains the 3-methoxybenzyl group but lacks the pyrrolidine ring.
Pyrrolidine: The core structure without additional substituents.
Uniqueness
(S)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate is unique due to the combination of the pyrrolidine ring, the 3-methoxybenzyl group, and the tert-butyl carbamate protecting group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20) |
InChI Key |
LPVBYHCXGAADHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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